Bioactive Potency of Resolvin E1 vs. Resolvin D1 in In Vivo Inflammatory Pain
In a systematic comparative study, Resolvin E1 (RvE1), the primary bioactive component of the E-series mixture, exhibited twice the potency of Resolvin D1 (RvD1), the main component of the D-series mixture, in reducing inflammatory pain in the carrageenan-induced paw inflammation model [1]. This key finding demonstrates that the E-series mixture's primary active component has a quantifiably different biological activity compared to its D-series counterpart, making the mixture essential for studies specifically targeting EPA-derived resolution pathways.
| Evidence Dimension | Analgesic potency in carrageenan-induced inflammatory pain model |
|---|---|
| Target Compound Data | RvE1 (key component of SPM E-series mixture) – demonstrated analgesic activity that was twice as potent as RvD1. |
| Comparator Or Baseline | RvD1 (key component of SPM D-series mixture) – half the potency of RvE1 in the same assay. |
| Quantified Difference | RvE1 was twice as potent as RvD1. |
| Conditions | Rat paw carrageenan-induced inflammation; mechanical nociceptive threshold measurement; in vivo model. |
Why This Matters
This means for laboratories investigating EPA-derived resolution pathways, the E-series mixture is essential to generate biologically relevant analytical data.
- [1] Fonseca FCS, Orlando RM, Turchetti-Maia RM, Nogueira de Francischi J. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain. Journal of Inflammation Research. 2017;10:119-133. View Source
